[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure This compound is characterized by its two long-chain dibromooctadecanoyloxy groups attached to a glycerol backbone, which is further linked to a trimethylazaniumyl ethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:
Synthesis of 9,10-dibromooctadecanoic acid: This step involves the bromination of octadecanoic acid using bromine in the presence of a catalyst.
Esterification: The 9,10-dibromooctadecanoic acid is then esterified with glycerol to form 2,3-bis(9,10-dibromooctadecanoyloxy)propyl glycerol.
Phosphorylation: The final step involves the phosphorylation of the glycerol derivative with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The bromine atoms in the compound can be oxidized to form bromine oxides.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of octadecanoic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromine oxides, while reduction can produce octadecanoic acid derivatives.
Scientific Research Applications
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on lipid metabolism.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of [(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular processes. The phosphate group may also interact with specific proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other amphiphilic compounds such as phospholipids and glycolipids.
Phosphatidylcholine: A common phospholipid found in biological membranes.
Glycolipids: Compounds with carbohydrate groups attached to lipid molecules.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes brominated long-chain fatty acids and a trimethylazaniumyl ethyl phosphate group. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C44H84Br4NO8P |
---|---|
Molecular Weight |
1105.7 g/mol |
IUPAC Name |
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84Br4NO8P/c1-6-8-10-12-16-22-28-39(45)41(47)30-24-18-14-20-26-32-43(50)54-36-38(37-56-58(52,53)55-35-34-49(3,4)5)57-44(51)33-27-21-15-19-25-31-42(48)40(46)29-23-17-13-11-9-7-2/h38-42H,6-37H2,1-5H3/t38-,39?,40?,41?,42?/m1/s1 |
InChI Key |
YUUHMVDKYQRXLY-RQTMENPMSA-N |
Isomeric SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origin of Product |
United States |
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